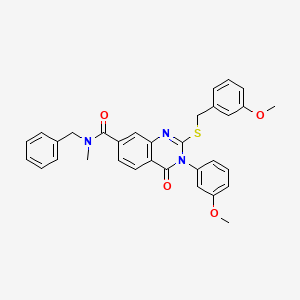
N-benzyl-2-((3-methoxybenzyl)thio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-((3-methoxybenzyl)thio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C32H29N3O4S and its molecular weight is 551.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-benzyl-2-((3-methoxybenzyl)thio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound with potential biological activities, particularly in the fields of anti-cancer and anti-diabetic research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1115405-71-4 |
| Molecular Formula | C32H29N3O4S |
| Molecular Weight | 551.7 g/mol |
Anti-Cancer Activity
Recent studies have indicated that compounds similar to N-benzyl derivatives exhibit significant anti-cancer properties. For instance, a related class of compounds demonstrated IC50 values ranging from 6.7 µM to 72.9 µM against various cancer cell lines, indicating their potential as effective anti-cancer agents . The mechanism of action often involves the inhibition of key cellular pathways associated with tumor growth and proliferation.
Case Study:
In one study, molecular docking simulations suggested that N-benzyl derivatives could effectively bind to the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The docking studies revealed strong binding affinities, which correlated with observed cytotoxic effects in vitro against human colon cancer (HT29) and prostate cancer (DU145) cell lines .
Anti-Diabetic Activity
Another area of interest is the compound's potential as an α-glucosidase inhibitor. Compounds structurally related to N-benzyl quinazolines have shown promising results in inhibiting α-glucosidase activity, with some derivatives achieving IC50 values lower than that of acarbose, a common diabetes medication . This suggests that N-benzyl derivatives may contribute to glycemic control by delaying carbohydrate absorption.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the benzyl and methoxy groups significantly affect biological activity. For example, variations in the substitution pattern on the aromatic rings can enhance binding affinity and specificity towards biological targets. The presence of methoxy groups has been associated with increased lipophilicity, which may improve cellular uptake and bioavailability .
Propriétés
IUPAC Name |
N-benzyl-3-(3-methoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-N-methyl-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O4S/c1-34(20-22-9-5-4-6-10-22)30(36)24-15-16-28-29(18-24)33-32(40-21-23-11-7-13-26(17-23)38-2)35(31(28)37)25-12-8-14-27(19-25)39-3/h4-19H,20-21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVKFRWHNSPZCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)OC)C5=CC(=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














